1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Overview
Description
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride involves several steps. One common method includes the reaction of theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 8-position . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing it from degrading incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A related compound with similar structural features but different biological activity.
Caffeine: Another purine derivative with stimulant properties.
Aminophylline: A compound that combines theophylline with ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride is unique due to its specific aminomethyl substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.
Properties
IUPAC Name |
8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2.ClH/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15;/h3,9H2,1-2H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIPSGGEZYHRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189240 | |
Record name | 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35718-21-9 | |
Record name | 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035718219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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